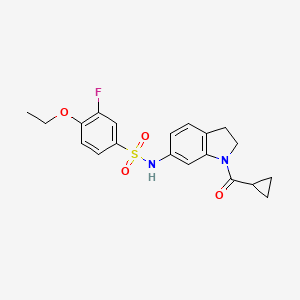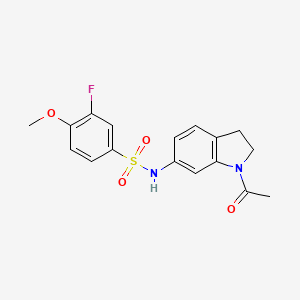![molecular formula C16H21NOS B6536693 N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide CAS No. 1058491-32-9](/img/structure/B6536693.png)
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide” is a compound that contains an adamantane moiety. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are characterized by their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . These reactions provide a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . They could potentially be used in the development of new anti-inflammatory drugs.
Antipsychotic Properties
Thiophene derivatives have shown potential as antipsychotic agents . They could be used in the treatment of various psychiatric disorders.
Antifungal Properties
Thiophene derivatives have demonstrated antifungal properties . They could be used in the development of new antifungal medications.
Antioxidant Properties
Thiophene derivatives have been found to have antioxidant properties . They could potentially be used in the development of antioxidant supplements or treatments.
Anticancer Properties
Thiophene derivatives have shown potential as anticancer agents . They could be used in the development of new cancer treatments.
Antimicrobial Properties
Thiophene derivatives have demonstrated antimicrobial properties . They could be used in the development of new antimicrobial medications.
Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Antihypertensive Properties
Thiophene derivatives have shown potential as antihypertensive agents . They could be used in the treatment of hypertension.
Future Directions
The future directions for “N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide” and similar compounds could involve further exploration of their unique properties for applications in medicinal chemistry, catalyst development, and nanomaterials . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged .
Mechanism of Action
Target of Action
N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is a part of the adamantane carboxamide chemical series, which has been identified as inhibitors of the Ebola virus (EBOV) . The primary target of this compound is the EBOV glycoprotein (GP) . The GP plays a crucial role in the virus’s life cycle, facilitating the virus’s entry into host cells .
Mode of Action
The compound interacts directly with the EBOV GP, inhibiting its activity . This interaction prevents the virus from entering host cells, thereby inhibiting the spread of the virus within the host .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the life cycle of the EBOV . By inhibiting the GP, the compound disrupts the virus’s ability to enter host cells . This disruption prevents the virus from replicating within the host, thereby inhibiting the spread of the infection .
Pharmacokinetics
Selected analogs of the adamantane carboxamide series have shown aqueous solubility >20 mg/ml, and attractive metabolic stability in human and nonhuman liver microsomes . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Result of Action
The primary result of the action of N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide is the inhibition of the EBOV . By preventing the virus from entering host cells, the compound inhibits the spread of the virus within the host . This inhibition can potentially limit the severity of the infection and aid in the recovery of the infected individual .
properties
IUPAC Name |
N-(thiophen-3-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c18-15(17-9-11-1-2-19-10-11)16-6-12-3-13(7-16)5-14(4-12)8-16/h1-2,10,12-14H,3-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZWMIWRGJEELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)
![4-butoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536684.png)
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)
![2,6-difluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536692.png)
![2-ethoxy-N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536700.png)
![2-chloro-4-fluoro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536707.png)